Chromen-2-one, 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-
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Overview
Description
“Chromen-2-one, 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-” is a chemical compound with the molecular formula C17H18BrNO3 . It is a derivative of chromen-2-one, a heterobicyclic compound that acts as a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of chromen-2-one derivatives has been reported in several studies. For instance, coumarin derivatives containing various heterocycles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one . The structures of the newly synthesized compounds were elucidated based on elemental analysis, spectral data, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 25 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis
The compound has been used in the synthesis of new heterocycles as potential antiproliferative agents . The reactions involved the use of heterocyclic amines, hydrazonoyl chlorides, and hydroximoyl chlorides .Physical And Chemical Properties Analysis
The compound has an average mass of 364.234 Da and a monoisotopic mass of 363.046997 Da . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Microwave-Assisted Cyclization for Synthesis of Chromenes
Microwave-assisted cyclization under mildly basic conditions has been utilized for the efficient synthesis of 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method demonstrates a novel approach to chromene synthesis, offering significant improvements in yield and reaction time compared to traditional methods (Dao et al., 2018).
Green Chemistry Approaches
Sustainable synthesis methods for aryl substituted chromenes using potassium-functionalized graphitic carbon nitride supported on reduced graphene oxide as a catalyst highlight the shift towards environmentally friendly chemical processes. These methods emphasize the importance of green chemistry principles in the synthesis of chromene derivatives (Bahuguna et al., 2018).
Organocatalytic Synthesis
The one-pot, three-component synthesis of various 2-amino-4H-chromene derivatives in water using potassium phthalimide-N-oxyl as a new organocatalyst represents a clean, transition metal-free, and environmentally friendly approach. This method offers several advantages, including short reaction times, high yields, low cost, and straightforward work-up (Dekamin et al., 2013).
Fluorescent Probes for Biological Applications
The development of chromene-based fluorescent probes for the visualization of thiol flux in living cells and mice illustrates the application of chromene derivatives in biomedical research. Such probes offer specific, rapid, sensitive, and near-infrared fluorescent detection of thiols, providing valuable tools for studying physiological and pathological processes (Yang et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-2-13-5-3-4-8-19(13)16(20)14-10-11-9-12(18)6-7-15(11)22-17(14)21/h6-7,9-10,13H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMKFPCKABOVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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